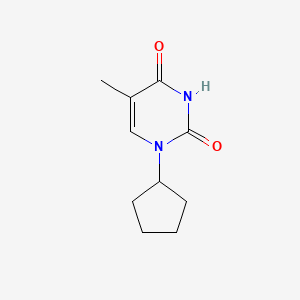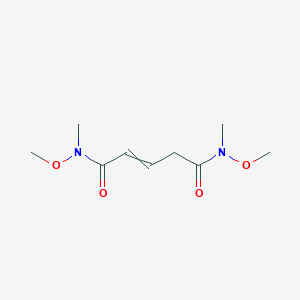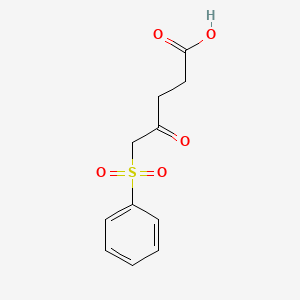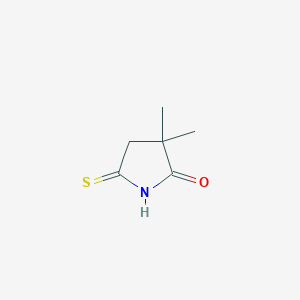
3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one is a heterocyclic compound featuring a five-membered ring structure with a sulfur atom and a ketone group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutan-2-one with a sulfur source in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or ion channels, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: A simpler analog without the sulfur atom.
3,3-Dimethylpyrrolidin-2-one: Lacks the sulfanyliden group.
5-Sulfanylidenepyrrolidin-2-one: Similar structure but without the dimethyl groups.
Uniqueness: 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one is unique due to the presence of both the dimethyl and sulfanyliden groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its analogs .
Propiedades
Número CAS |
121103-60-4 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C6H9NOS/c1-6(2)3-4(9)7-5(6)8/h3H2,1-2H3,(H,7,8,9) |
Clave InChI |
SYGGBQBGYAYTAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=S)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


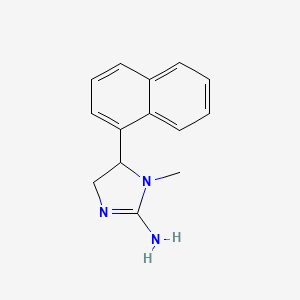
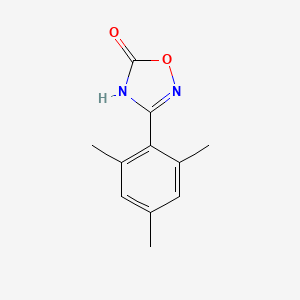
![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)

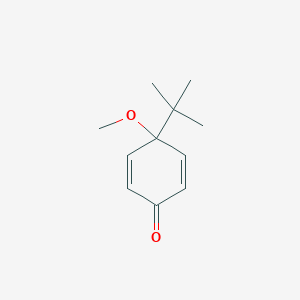

![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)

